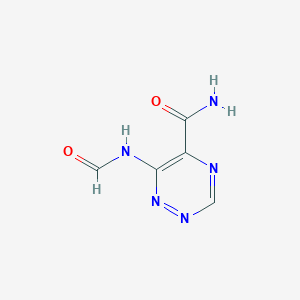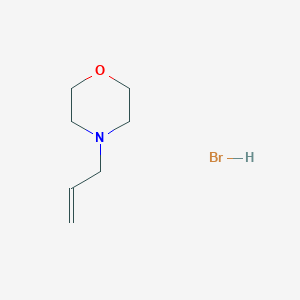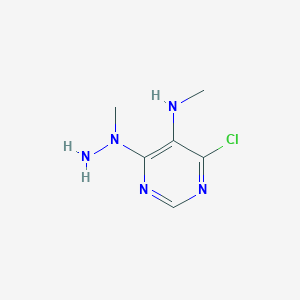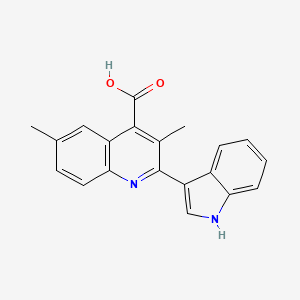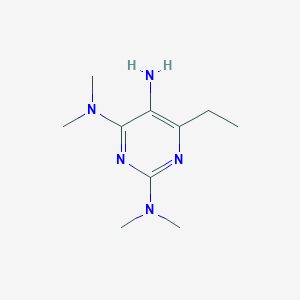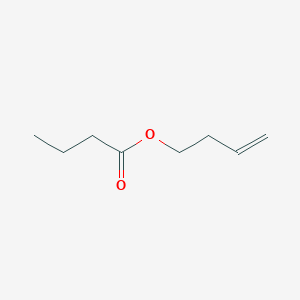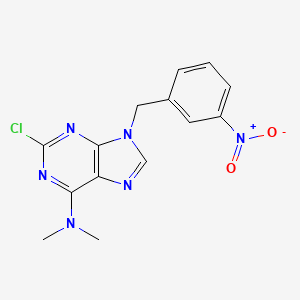
8-(2-Hydroxypropan-2-yl)adenosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formamide and other intermediates.
Attachment of the sugar moiety: The sugar moiety, in this case, a ribose derivative, is attached to the purine base through a glycosidic bond.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group on the sugar moiety to form the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, and typically involves:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Such as crystallization, chromatography, and recrystallization to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form different amines.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a model compound for nucleotide interactions.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric sites.
Modulate receptor function: By acting as an agonist or antagonist.
Alter cellular pathways: By influencing signal transduction pathways or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide that plays a central role in energy transfer within cells.
Guanosine monophosphate (GMP): Another nucleotide involved in various cellular processes.
Cytidine monophosphate (CMP): A nucleotide that is a component of RNA.
Uniqueness
The uniqueness of “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
35927-35-6 |
|---|---|
Formule moléculaire |
C13H20N5O8P |
Poids moléculaire |
405.30 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-amino-8-(2-hydroxypropan-2-yl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H20N5O8P/c1-13(2,21)12-17-6-9(14)15-4-16-10(6)18(12)11-8(20)7(19)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,14,15,16)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
QQEAKZPMKJLCJO-IOSLPCCCSA-N |
SMILES isomérique |
CC(C)(C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)O |
SMILES canonique |
CC(C)(C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
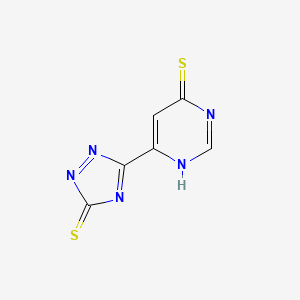
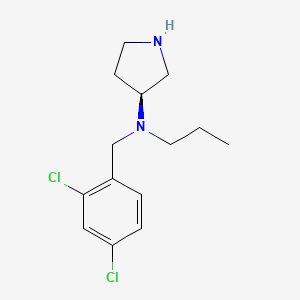
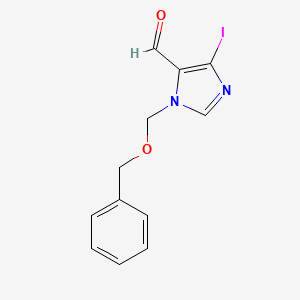
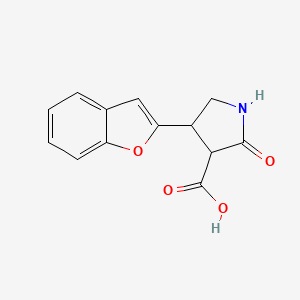
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
